molecular formula C7H6F3N B1319050 2-Methyl-5-(trifluoromethyl)pyridine CAS No. 31181-54-1

2-Methyl-5-(trifluoromethyl)pyridine

Cat. No.: B1319050
CAS No.: 31181-54-1
M. Wt: 161.12 g/mol
InChI Key: ZBCOTWQYKCHKQK-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H6F3N. It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

2-Methyl-5-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Mode of Action

The mode of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Biochemical Pathways

It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

The result of the action of this compound is primarily the protection of crops from pests . The compound’s unique physicochemical properties contribute to its effectiveness in this role .

Action Environment

The action environment of this compound is primarily in the agricultural industry, where it is used to protect crops from pests . Environmental factors such as temperature, humidity, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Methyl-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemicals and pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The trifluoromethyl group in this compound enhances its binding affinity to target proteins, making it a potent inhibitor in biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . The impact on cellular metabolism is significant, as this compound can alter the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group enhances its binding affinity to target enzymes, resulting in competitive inhibition. This compound can also induce changes in gene expression by binding to transcription factors and modulating their activity . The overall effect is a disruption of normal cellular processes, which can be harnessed for therapeutic purposes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on cellular function. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating the dosage levels at which adverse effects become significant .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of key metabolites and alter the flux through metabolic pathways . The trifluoromethyl group plays a crucial role in its interaction with enzymes, enhancing its binding affinity and inhibitory potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific targets to exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is directed to specific compartments or organelles where it can interact with target biomolecules . This localization is essential for its activity, as it ensures that the compound reaches the appropriate sites within the cell to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the vapor-phase chlorination/fluorination reaction at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.

Industrial Production Methods: In industrial settings, the production of 2-Methyl-5-(trifluoromethyl)pyridine often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include the use of specialized catalysts and controlled reaction environments to optimize the production efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCOTWQYKCHKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593110
Record name 2-Methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-54-1
Record name 2-Methyl-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31181-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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